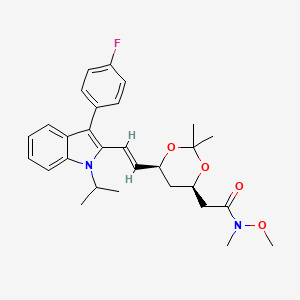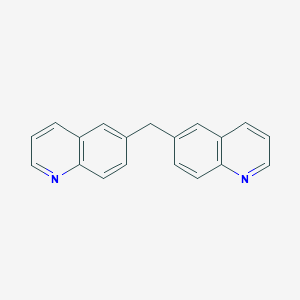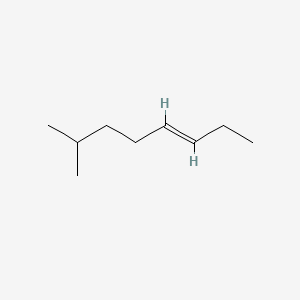
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt is a biomedical compound known for its role in various biological processes. It is a derivative of N-acetyllactosamine and is characterized by the presence of a sulfo group at the 6th position of the glucopyranose ring. This compound is significant in the study of cell adhesion, signaling, and inflammation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt involves multiple steps. The process typically starts with the protection of hydroxyl groups followed by the introduction of the sulfo group. The key steps include:
Protection of Hydroxyl Groups: Using protecting groups like acetyl or benzyl to protect the hydroxyl groups.
Glycosylation: Coupling of the protected glucosamine with galactose derivatives.
Sulfonation: Introduction of the sulfo group at the 6th position using reagents like sulfur trioxide-pyridine complex.
Deprotection: Removal of the protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like periodate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfo group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Periodate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of catalysts.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of derivatives with different functional groups.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates.
Biology: Studied for its role in cell adhesion and signaling.
Medicine: Investigated for its potential in treating inflammatory conditions due to its ability to inhibit pro-inflammatory cytokines.
Industry: Utilized in the development of polymer-based drug delivery systems.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets and pathways. It inhibits pro-inflammatory cytokines in human bronchial epithelial cell lines, which may be helpful in treating inflammatory conditions. The presence of the sulfo group enhances its binding affinity to certain receptors and enzymes involved in inflammation and cell signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-glucopyranose: Lacks the sulfo group, making it less effective in certain biological processes.
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose: Different stereochemistry, leading to different biological activities.
Uniqueness
The presence of the sulfo group at the 6th position of the glucopyranose ring makes 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-6-sulfo-D-glucopyranose sodium salt unique. This modification enhances its stability, bioavailability, and binding affinity, making it more effective in biomedical applications.
Propriétés
Formule moléculaire |
C14H25NNaO14S+ |
|---|---|
Poids moléculaire |
486.4 g/mol |
Nom IUPAC |
sodium;[(2R,3R,4S,5S)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-hydroxymethanesulfonic acid |
InChI |
InChI=1S/C14H25NO14S.Na/c1-3(17)15-5-7(19)10(11(28-12(5)22)13(23)30(24,25)26)29-14-9(21)8(20)6(18)4(2-16)27-14;/h4-14,16,18-23H,2H2,1H3,(H,15,17)(H,24,25,26);/q;+1/t4-,5+,6+,7+,8+,9-,10-,11-,12?,13?,14+;/m1./s1 |
Clé InChI |
FMHZMRJBNRDDPI-OBSSODGTSA-N |
SMILES isomérique |
CC(=O)N[C@H]1[C@@H]([C@H]([C@@H](OC1O)C(O)S(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O.[Na+] |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)C(O)S(=O)(=O)O)OC2C(C(C(C(O2)CO)O)O)O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chlorodibenzo[b,f][1,4]thiazepine](/img/structure/B11826489.png)

![tert-butyl (5S,6R)-5-(((benzyloxy)carbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-1-ene-7-carboxylate](/img/structure/B11826499.png)

![1-[(2R,3R,4S,5S)-3-fluoro-4-hydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11826502.png)



![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(((trifluoromethyl)sulfonyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl formate](/img/structure/B11826530.png)



